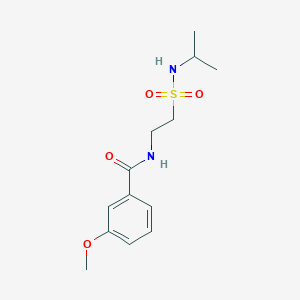

N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide” is likely a complex organic compound. It appears to contain an isopropylsulfamoyl group, an ethyl group, a methoxy group, and a benzamide group. These groups are common in many pharmaceuticals and synthetic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isopropylsulfamoyl and ethyl groups would likely be attached to the nitrogen atom, forming a tertiary amine structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing these functional groups are known to undergo a variety of chemical reactions. For example, compounds containing the isopropyl group can participate in reactions such as alkylations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For instance, compounds containing an isopropyl group often have a fishy, ammoniacal odor and are usually colorless liquids .Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Detection

N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide, under the derivative P-(123)I-MBA, has been investigated for its potential in visualizing primary breast tumors in humans. This compound binds preferentially to sigma receptors, which are overexpressed in breast cancer cells, suggesting its usefulness in breast cancer detection (Caveliers et al., 2002).

Physical Properties and Pharmaceutical Applications

The physical properties like molar refraction and polarizability of similar benzamide derivatives have been studied in various solutions. Such properties are crucial in understanding the pharmaceutical applications of these compounds (Sawale et al., 2016).

Dopamine Receptor Binding Studies

Research on derivatives of benzamide, such as N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has focused on their binding profile at dopamine receptors. These studies contribute to the development of new drugs targeting specific receptors in the brain (Perrone et al., 2000).

Synthesis Methods for Neuroleptic Drugs

Advanced synthesis methods using compounds like this compound have been developed for neuroleptic drugs, highlighting the chemical's role in pharmaceutical manufacturing (Mukherjee, 1990).

Determination of Receptor Density in the Brain

Studies have utilized derivatives of this compound, like PB12, to directly determine dopamine D(4) receptor density in rat striatum. Such research aids in understanding the distribution and function of receptors in the brain (Colabufo et al., 2001).

Catalytic Applications in Organic Synthesis

The compound and its derivatives have been evaluated for their catalytic properties in organic synthesis processes, such as alcohol oxidation. This highlights its potential as an environmentally benign catalyst in chemical reactions (Yakura et al., 2018).

properties

IUPAC Name |

3-methoxy-N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-10(2)15-20(17,18)8-7-14-13(16)11-5-4-6-12(9-11)19-3/h4-6,9-10,15H,7-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFYBNBSKTZVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)

![8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2819057.png)

![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)

![3-(3,4-Dimethylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)

![6-(3-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2819064.png)

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2819069.png)